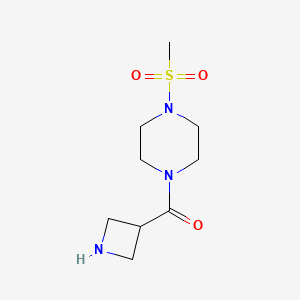

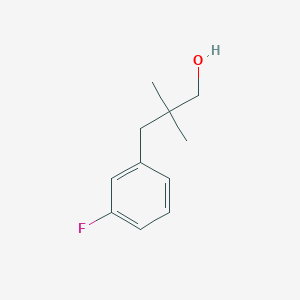

![molecular formula C11H17ClN4 B1467106 2-クロロ-4-[4-(プロパン-2-イル)ピペラジン-1-イル]ピリミジン CAS No. 1248679-56-2](/img/structure/B1467106.png)

2-クロロ-4-[4-(プロパン-2-イル)ピペラジン-1-イル]ピリミジン

概要

説明

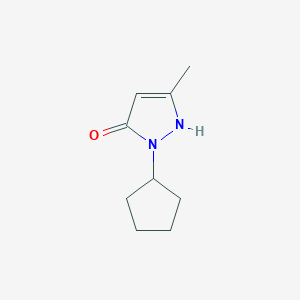

“2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a piperazine ring, which is a common structural motif found in many pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of such compounds often involves multiple steps. For instance, a similar compound, “2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione”, was obtained in good yield via a three-step protocol . Another example is the synthesis of “4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one”, which involved the reductive amination of a precursor with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The molecular structure of such compounds can be determined using various spectroscopic techniques. For example, the structure of a similar compound was assigned by High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), 1H and 13C Nuclear Magnetic Resonance (NMR) experiments .Chemical Reactions Analysis

These compounds can undergo various chemical reactions. For instance, 2-Chloropyrimidine can undergo cobalt-catalyzed cross-coupling reaction with aryl halides .Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various techniques. For example, a similar compound, “4-[4-(propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride”, has a molecular weight of 284.79 .科学的研究の応用

抗真菌作用

この化合物は、抗真菌作用の可能性で知られるシンノリン系化合物の一連の合成の一部として合成されました。 ポリリン酸 (PPA) によって媒介される分子内環化プロセスにより、効果的な抗真菌剤として役立つ可能性のある化合物を生成できます .

抗腫瘍活性

問題の化合物が関連するシンノリン誘導体は、抗腫瘍活性を含むさまざまな薬理学的プロファイルを明らかにしました。 これは、"2-クロロ-4-[4-(プロパン-2-イル)ピペラジン-1-イル]ピリミジン"が腫瘍の増殖や増殖を抑制する有効性について調べられる可能性があることを示唆しています .

抗菌特性

分析されている化合物を含むシンノリンの広範なファミリーは、抗菌特性と関連付けられています。 これは、この化合物が新しい抗菌薬の開発に使用される可能性があることを示唆しています .

抗炎症作用

関連するシンノリン化合物に見られる抗炎症作用を考えると、"2-クロロ-4-[4-(プロパン-2-イル)ピペラジン-1-イル]ピリミジン"が炎症関連状態の治療に使用される可能性があります .

心臓血管研究

同じクラスの化合物には、特に血管拡張効果のために、心臓血管研究で有益になる可能性のある特性が示されています。 したがって、この化合物は、心臓血管疾患の治療または理解を目的とした研究で関心のあるものとなる可能性があります .

神経伝達物質相互作用研究

この化合物は、特にセロトニン (5-HT) を含む神経伝達物質経路に影響を与える能力を示しています。 これは、気分、認知、およびその他の中枢神経系の機能に対するその影響に関する研究の道を切り開きます .

胃腸平滑筋研究

研究により、この化合物は胃平滑筋の自発的な収縮活動を調節できることが示されています。 これは、胃腸障害の治療と腸の運動性の調節に影響を与える可能性があります .

一酸化窒素合成

この化合物は、内因性一酸化窒素合成の刺激と関連付けられています。 これは、特に血管平滑筋に対するその潜在的な影響と血圧の調節という文脈で関連しています .

作用機序

Target of Action

Similar compounds with piperazine moieties have been known to interact with various receptors and enzymes, including dopamine and serotonin receptors .

Mode of Action

It’s known that pyrimidine derivatives can undergo cobalt-catalyzed cross-coupling reactions with aryl halides . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

Compounds with similar structures have been shown to inhibit acetylcholinesterase, suggesting potential effects on cholinergic neurotransmission .

Result of Action

Similar compounds have been shown to have antibacterial activity, suggesting that this compound may also have potential antimicrobial effects .

Action Environment

It’s known that the compound is stored at 4 degrees celsius and is stable under normal shipping temperatures .

Safety and Hazards

The safety and hazards associated with such compounds depend on their specific chemical structure. For example, a similar compound, “2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethan-1-one”, has hazard statements H302, H315, H318, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.

生化学分析

Biochemical Properties

2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction between 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine and acetylcholinesterase involves binding to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in increased levels of acetylcholine, which may have implications for neurological functions and disorders.

Cellular Effects

The effects of 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to modulate the activity of the NF-kB signaling pathway, which plays a crucial role in inflammation and immune responses . Additionally, 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine can affect the expression of genes involved in apoptosis and cell survival, thereby impacting cellular functions and viability.

Molecular Mechanism

The molecular mechanism of action of 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with specific biomolecules, such as enzymes and receptors. For example, it has been shown to inhibit the activity of acetylcholinesterase by binding to its active site, preventing the hydrolysis of acetylcholine . Additionally, 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine can modulate the activity of transcription factors like NF-kB, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine can change over time due to factors such as stability and degradation. This compound has been found to be relatively stable under standard storage conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the duration of exposure. In vitro studies have shown that prolonged exposure to 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine can lead to sustained inhibition of acetylcholinesterase activity and modulation of gene expression .

Dosage Effects in Animal Models

The effects of 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine in animal models can vary with different dosages. Studies have demonstrated that low to moderate doses of this compound can effectively inhibit acetylcholinesterase activity without causing significant adverse effects . At higher doses, 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine may exhibit toxic effects, including neurotoxicity and hepatotoxicity . These findings highlight the importance of dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s play a crucial role in the oxidative metabolism of 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate . These metabolic processes influence the compound’s pharmacokinetics and overall biological activity.

Transport and Distribution

The transport and distribution of 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cellular membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria . The distribution of 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine can impact its activity and function. This compound has been found to localize in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The presence of targeting signals or post-translational modifications can direct 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine to specific organelles, where it can exert its biochemical effects . For example, its localization in the nucleus may facilitate interactions with transcription factors and influence gene expression .

特性

IUPAC Name |

2-chloro-4-(4-propan-2-ylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN4/c1-9(2)15-5-7-16(8-6-15)10-3-4-13-11(12)14-10/h3-4,9H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLQJNKGCCENLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

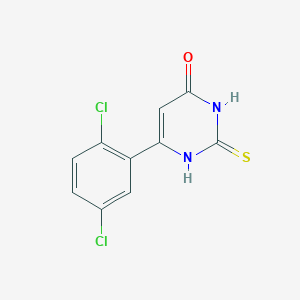

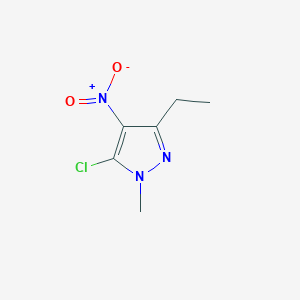

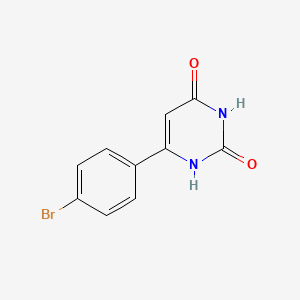

![{(2S)-1-[(4-Nitrophenyl)sulfonyl]pyrrolidinyl}methanol](/img/structure/B1467024.png)